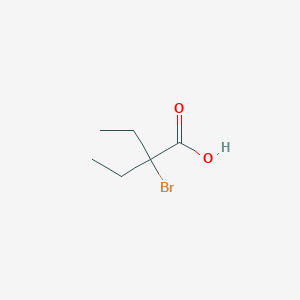
2-Bromo-2-ethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated carboxylic acids, such as 2-Bromo-2-ethylbutanoic acid, often involves free radical reactions or Michael addition reactions. For example, 2-(bromomethyl) benzoic acid can be synthesized from 2-methylbenzoic and bromine through a free radical reaction, highlighting a method that could potentially be adapted for the synthesis of 2-Bromo-2-ethylbutanoic acid (Wang Ping, 2011).
Molecular Structure Analysis
The molecular structure of similar brominated carboxylic acids has been elucidated using techniques such as X-ray crystallography, which reveals the preferred conformations, hydrogen bonding motifs, and packing modes in the solid state. For example, the structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid provides insights into the intermolecular interactions and crystalline structure of brominated carboxylic acids, which could be analogous to 2-Bromo-2-ethylbutanoic acid (R. W. Seidel et al., 2020).
Chemical Reactions and Properties
2-Bromo-2-ethylbutanoic acid can participate in various chemical reactions, including substitutions, chain elongations, and catalytic hydrogenations. For instance, reactions of chiral compounds bearing functional groups with significant structural similarity to 2-Bromo-2-ethylbutanoic acid demonstrate the versatility of such molecules in synthesizing enantiomerically pure derivatives (Y. Noda & D. Seebach, 1987).
Physical Properties Analysis
The physical properties of 2-Bromo-2-ethylbutanoic acid, such as melting point, boiling point, and solubility, can be inferred from similar compounds. Studies on compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate provide valuable information on the behavior of brominated carboxylic acids under various conditions (Usman Nazeer et al., 2020).
Chemical Properties Analysis
The chemical properties of 2-Bromo-2-ethylbutanoic acid, including reactivity, stability, and chemical compatibility, can be understood through the study of its reactions with other chemicals. The free radical addition of 2-bromoalkanoic acids to alkenes, resulting in the formation of alkanolides, showcases the reactivity of brominated carboxylic acids and provides insight into potential reactions involving 2-Bromo-2-ethylbutanoic acid (T. Nakano, M. Kayama, & Y. Nagai, 1987).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
2-Bromo-2-ethylbutanoic acid has been used in various chemical syntheses and modifications. One study utilized a derivative, (R)-5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one, derived from (R)-3-hydroxybutanoic acid, for substitutions and chain elongations. This compound underwent reductive debromination and double-bond hydrogenation with high diastereoselectivity, leading to enantiomerically pure β-hydroxy-acid derivatives (Y. Noda & D. Seebach, 1987). Another research demonstrated the reaction of alkyl 2-(bromozinc)acylates, including butyl 2-bromobutanoate, with N-chloro- or N-bromodiethylamine, proposing an anion-radical reaction mechanism (А. V. Zorin, A. T. Zaynashev, & V. Zorin, 2021).
Solvolysis and Reaction Mechanisms
Studies on solvolysis of tertiary bromoalkanes, such as 2-bromo-2-methylbutane, have provided insights into reaction mechanisms and nucleophilic solvent participation. This research contributes to understanding the chemical behavior and reaction pathways of similar compounds like 2-bromo-2-ethylbutanoic acid (Kwang‐ting Liu, Su-Jiun Hou, & Meng-Lin Tsao, 2009).
Structural Analysis and Crystallography
In the field of structural analysis, 2-bromo-2-ethylbutanoic acid and its derivatives have been studied for their crystallographic properties. For instance, the crystallization and structural elucidation of (R)- and rac-2-bromo-3-methylbutyric acid were reported to understand hydrogen bonding motifs and packing modes in the solid state (R. W. Seidel, Nils Nöthling, R. Goddard, & C. Lehmann, 2020).
Radical Cyclization and Synthesis
Research on β-alkoxyacrylates in radical cyclizations has shown the use of 5-bromo-2-pentanol, a compound structurally related to 2-bromo-2-ethylbutanoic acid, in efficient radical acceptor reactions. This study contributes to the understanding of radical-mediated synthesis processes (E. Lee, S. Jin, Chulbom Lee, & Park Cheol Min, 1993).
Bromination and Halogenation Studies
The study of bromination and halogenation reactions is another significant application. Research on the bromination of donor-acceptor cyclopropanes provides insights into the reaction mechanisms and pathways that could be applicable to the bromination of 2-bromo-2-ethylbutanoic acid and its derivatives (V. Piccialli, M. Graziano, M. Iesce, & F. Cermola, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-2-ethylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRCMTPPRWRXJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277860 |
Source


|
| Record name | 2-bromo-2-ethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-ethylbutanoic acid | |
CAS RN |
5456-23-5 |
Source


|
| Record name | 5456-23-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-2-ethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


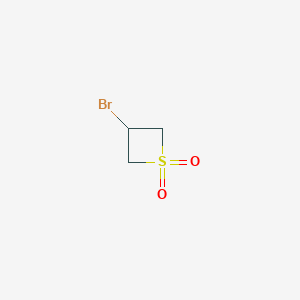
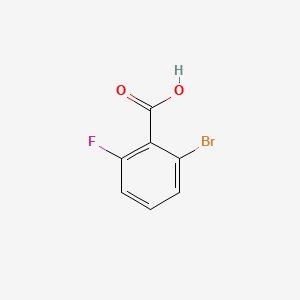
![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)
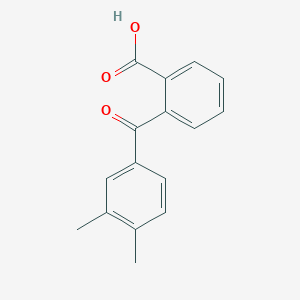
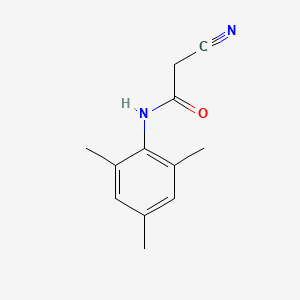
![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)
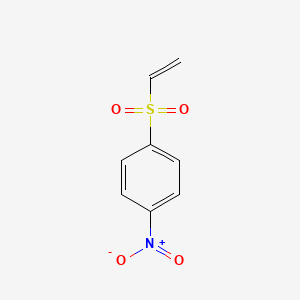
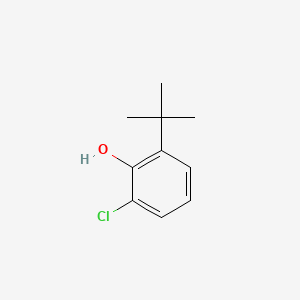
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)

